molecular formula C14H13ClO2 B1393908 2-Methyl-2-(1-naphthyloxy)propanoyl chloride CAS No. 2007-10-5

2-Methyl-2-(1-naphthyloxy)propanoyl chloride

Cat. No. B1393908
CAS RN: 2007-10-5
M. Wt: 248.7 g/mol
InChI Key: DZCPSVQCXLAEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(1-naphthyloxy)propanoyl chloride, also known as N-Methyl-N-naphthyloxypropanoyl chloride, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, volatile liquid that has a strong odor and is soluble in organic solvents. In scientific research, it is used as a reagent and catalyst in chemical synthesis and is also used in biochemistry and physiology studies.

Scientific Research Applications

Synthesis and Chemical Reactions

Duloxetine Hydrochloride Studies
The title compound, closely related to 2-Methyl-2-(1-naphthyloxy)propanoyl chloride, was studied for its crystal structure and conformation. It displayed strong N—H⋯Cl hydrogen bonds, highlighting its potential in forming stable molecular structures (Bhadbhade et al., 2009).

Kinetic Resolution in Synthesis
In the synthesis of beta-adrenergic blocking agents, the kinetic resolution of a closely related compound, 1-chloro-3-(1-naphthyloxy)-2-propanol, was performed to obtain its enantiomers in highly optically pure form. This showcases the significance of stereochemistry in the synthesis of bioactive compounds (Kapoor et al., 2003).

Alkylation Reaction Catalysis
A study focused on the catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin, a step crucial in the synthesis of compounds similar to 2-Methyl-2-(1-naphthyloxy)propanoyl chloride. The process achieved high yields and selectivity, highlighting the importance of catalysis in achieving desired product purity (Jovanovic et al., 2006).

Mechanistic Studies and Chemical Behavior

Mechanism of Decomposition
In a study exploring the decomposition of a similar compound, the thermal decomposition pathways were elucidated, pointing to the rearrangement involving an oxirane-type intermediate. Such studies help in understanding the stability and reactivity of chemical compounds (Orlińska et al., 2009).

Stereoinversion and Kinetic Resolution
The kinetic resolution and stereoinversion in the acylation of benzoxazine derivatives with 2-aryloxypropionyl chlorides were studied, demonstrating the intricate control over stereochemistry in chemical synthesis processes. The findings are crucial for the synthesis of chiral compounds (Vakarov et al., 2019).

Material Science and Polymer Research

Novel pH-Sensitive Nanocomposites
A study on the preparation of pH-sensitive nanocomposites using an ionic liquid monomer revealed their potential in colon-specific drug delivery systems. Such materials are crucial for targeted drug delivery and controlled release (Mahkam et al., 2016).

Low Dielectric Constant Polymers
Research on synthesizing a low dielectric constant polymer highlighted the potential of such materials in electronics and insulation. The study emphasized the stability and specific properties like the dielectric constant, essential for material applications (Tsuchiya & Ueda, 2006).

Synthesis and Structural Studies

Synthesis and Structure of Complexes
A study on the synthesis and structure of platinum(II) chloride complexes with 1-naphthylmethyl-1,3-propanediamine showcased the intricate design and characterization of metal-organic complexes, vital for understanding their reactivity and potential applications (Kiwada et al., 2019).

New Routes in Synthesis
Exploration of new synthetic routes using 1,3-dielectrophilic building blocks opened avenues for synthesizing various aromatic compounds, demonstrating the versatility and innovation in chemical synthesis (Charanraj et al., 2018).

properties

IUPAC Name

2-methyl-2-naphthalen-1-yloxypropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCPSVQCXLAEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(1-naphthyloxy)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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